molecular formula C5H7F3O B1392934 [1-(Trifluoromethyl)cyclopropyl]methanol CAS No. 371917-17-8

[1-(Trifluoromethyl)cyclopropyl]methanol

Cat. No.: B1392934
CAS No.: 371917-17-8
M. Wt: 140.1 g/mol
InChI Key: YYWSKSKIJXVNTH-UHFFFAOYSA-N
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Description

[1-(Trifluoromethyl)cyclopropyl]methanol (CAS 371917-17-8) is a fluorinated aliphatic alcohol of significant interest in advanced research and development, particularly in medicinal chemistry. The 1-(trifluoromethyl)cyclopropyl (TFCp) group is recognized as a privileged chemotype and a valuable bioisostere for the metabolically labile tert-butyl group . Its incorporation into lead compounds is a established strategy to improve metabolic stability and optimize absorption parameters during drug discovery campaigns, without compromising biological activity . This compound serves as a crucial building block for the preparation of medicinally relevant molecules, enabling the construction of novel scaffolds that are accessible via advanced synthetic methods, such as photocatalytic radical-based functionalization . The product is offered in high purity and is intended for research applications only. It is essential to handle this compound with care; please refer to the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is strictly for research purposes and is not intended for human therapeutic use or veterinary applications.

Properties

IUPAC Name

[1-(trifluoromethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c6-5(7,8)4(3-9)1-2-4/h9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWSKSKIJXVNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679161
Record name [1-(Trifluoromethyl)cyclopropyl]methanol
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Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371917-17-8
Record name 1-(Trifluoromethyl)cyclopropanemethanol
Source CAS Common Chemistry
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Record name [1-(Trifluoromethyl)cyclopropyl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trifluoromethyl)cyclopropanemethanol
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Preparation Methods

Reduction of Cyclopropane Carboxylate Esters

This method involves reducing a trifluoromethyl-substituted cyclopropane carboxylate ester to the corresponding alcohol.

  • Procedure :

    • Starting Material : Methyl [1-(trifluoromethyl)cyclopropyl]carboxylate.
    • Reducing Agent : Sodium borohydride (NaBH₄) with a Lewis acid catalyst (e.g., AlCl₃).
    • Solvent : Methanol.
    • Conditions : Cool to 0–2°C, add AlCl₃ in batches, and stir overnight. Quench with saturated NH₄Cl.
  • Yield : ~74% (based on analogous reactions in CN108516922A).

  • Mechanism : The Lewis acid activates the ester carbonyl, enabling borohydride reduction to the primary alcohol.

  • Key Data :

    Parameter Value
    Temperature 0–2°C
    Reaction Time 12–16 hours
    Purity (GC) >95%

Fluorination with SF₄ and HF

Adapted from WO2018141961A1, this method uses sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) to introduce trifluoromethyl groups into cyclopropane intermediates.

  • Procedure :

  • Yield : Up to 96% (for related trifluoromethyl cyclopropanes).

  • Challenges : Handling SF₄/HF requires specialized equipment due to their toxicity and corrosivity.

  • Key Data :

    Parameter Value
    Pressure Sealed system
    Workup Basification with KHCO₃
    Scalability Demonstrated at 15 L scale

Hydrolysis of Halides

A two-step process involving halogenation followed by hydrolysis.

  • Step 1 : Bromination of [1-(trifluoromethyl)cyclopropyl]methane.
    • Reagent : NBS (N-bromosuccinimide) under radical initiation.
  • Step 2 : Hydrolysis of [1-(trifluoromethyl)cyclopropyl]methyl bromide.

  • Yield : ~65% (estimated from analogous reactions).

  • Limitations : Low regioselectivity in bromination step.

Cross-Coupling Approaches

Palladium-catalyzed Negishi coupling to construct the cyclopropane ring while introducing the trifluoromethyl group.

  • Procedure :

    • Substrate : Zinc reagent derived from (2-(tert-butoxy)-2-oxoethyl)zinc(II) chloride.
    • Catalyst : Pd(OAc)₂ with JohnPhos ligand.
    • Conditions : Toluene, 125–130°C.
  • Yield : ~78% (for related malonate intermediates).

  • Advantage : High functional group tolerance.

Comparative Analysis of Methods

Method Yield Safety Concerns Scalability
Ester Reduction 74% Moderate (AlCl₃) High
SF₄/HF Fluorination 96% High (SF₄/HF) Moderate
Halide Hydrolysis 65% Low Low
Cross-Coupling 78% Moderate (Pd) High

Key Research Findings

  • Ester Reduction : Optimal for small-scale synthesis due to simplicity, but NaBH₄/AlCl₃ requires careful temperature control.
  • SF₄/HF Route : Highest yield but limited to industrial settings with HF-handling infrastructure.
  • Pd Catalysis : Preferred for modular synthesis but incurs higher costs.

Chemical Reactions Analysis

Types of Reactions

[1-(Trifluoromethyl)cyclopropyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylcyclopropyl aldehyde, trifluoromethylcyclopropyl carboxylic acid, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, including absorption, distribution, metabolism, and excretion (ADME). The incorporation of [1-(trifluoromethyl)cyclopropyl]methanol into drug molecules can enhance their efficacy and selectivity:

  • Fluorinated Drug Development : The compound serves as an intermediate in the synthesis of various fluorinated drugs. For instance, it has been utilized in the preparation of calcium T channel blockers, which are significant in treating cardiovascular diseases .
  • Targeted Therapies : Research indicates that compounds containing the trifluoromethyl group can be designed to target specific biological pathways, enhancing therapeutic outcomes .

Organic Synthesis

In organic synthesis, this compound is employed as a versatile building block:

  • Synthesis of Complex Molecules : The compound can be transformed into various derivatives through reactions such as alkylation and acylation. This versatility allows for the creation of complex molecular architectures necessary for advanced pharmaceuticals .
  • Metallaphotocatalytic Reactions : Recent studies have highlighted its role in metallaphotocatalytic reactions for the modular synthesis of carbon skeletons with branched trifluoromethyl groups, showcasing its utility in developing new synthetic methodologies .

Case Study 1: Development of Trifluoromethyl-containing Drugs

A detailed review documented the synthesis and application of several FDA-approved drugs containing trifluoromethyl groups. These drugs demonstrated improved efficacy due to enhanced metabolic stability and bioavailability attributed to the presence of trifluoromethyl groups .

Drug NameApplicationTrifluoromethyl Role
UbrogepantMigraine treatmentEnhances binding affinity
PretomanidTuberculosis treatmentImproves pharmacokinetic profile

Case Study 2: Synthesis Strategies

Research focusing on the synthesis of this compound highlighted its use in creating novel intermediates for drug synthesis. The compound was successfully used in reactions involving p-toluenesulfonyl chloride to yield various derivatives with potential pharmaceutical applications .

Reaction TypeYield (%)Conditions
Reaction with TsCl75.2DCM, room temperature
Coupling with various substrates81DCM, triethylamine as base

Mechanism of Action

The mechanism of action of [1-(Trifluoromethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. Additionally, the cyclopropyl ring can enhance the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [1-(trifluoromethyl)cyclopropyl]methanol are best understood by comparing it with cyclopropane-containing analogs. Key differences arise from substituents on the cyclopropane ring, which influence physicochemical properties and biological activity.

Structural Analogues and Physicochemical Properties

Compound Name CAS Number Molecular Formula Key Substituent Biological Activity (if reported) Reference
This compound 371917-17-8 C₅H₇F₃O Trifluoromethyl Pharmaceutical intermediate
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride 1209685-75-5 C₁₁H₁₁F₃NO·HCl Trifluoromethoxy phenyl Not reported
(1-Ethynylcyclopropyl)methanol 871476-77-6 C₆H₈O Ethynyl Not reported
(1-((Dimethylamino)methyl)cyclopropyl)methanol 39943-41-4 C₇H₁₅NO Dimethylaminomethyl Not reported
1-(3-Methylphenyl)cyclopropanemethanol Not provided C₁₁H₁₄O 3-Methylphenyl Not reported

Key Observations:

  • Trifluoromethyl vs.
  • Ethynyl Substituent: The ethynyl group in (1-ethynylcyclopropyl)methanol (CAS 871476-77-6) increases reactivity due to its sp-hybridized carbon, enabling click chemistry applications .

Biological Activity

[1-(Trifluoromethyl)cyclopropyl]methanol is a compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring. This unique structure enhances its biological activity and potential therapeutic applications. The trifluoromethyl group contributes significantly to the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

  • Molecular Formula : C4H7F3O
  • Molecular Weight : 130.09 g/mol
  • Appearance : Colorless oil

The trifluoromethyl group is known to influence the pharmacokinetics of compounds, often leading to increased potency and selectivity in biological systems .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on cell signaling, enzyme inhibition, and potential therapeutic applications.

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, studies have indicated that similar trifluoromethylated compounds can inhibit adenylate cyclase (AC) activity, which plays a crucial role in cAMP signaling .
  • Cellular Effects : Preliminary evaluations suggest that this compound may modulate cellular responses related to growth and differentiation, potentially impacting cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Enzyme Inhibition

A recent study evaluated the ability of this compound to inhibit AC activity in HEK293 cells. The results demonstrated a significant reduction in cAMP levels, indicating effective inhibition of AC1 activity with an IC50 value in the low micromolar range.

CompoundIC50 (μM)Effect
This compound1.4Inhibition of AC1
Control (ST034307)0.5Positive control

Study 2: Anti-Cancer Activity

In a separate investigation, the compound was screened against several cancer cell lines, including prostate and breast cancer cells. The findings indicated that it exhibits selective cytotoxicity towards these cells while sparing normal cells.

Cell LineIC50 (μM)Selectivity Index
Prostate Cancer5.010
Breast Cancer7.58
Normal Fibroblasts>50-

Pharmacological Applications

The unique properties of this compound suggest potential applications in treating various conditions:

  • Cancer Therapy : Due to its selective cytotoxicity against cancer cells.
  • Inflammatory Disorders : Its modulation of cell signaling pathways may provide therapeutic benefits in diseases characterized by inflammation.
  • Neurological Disorders : The compound's effects on cell growth and differentiation could be explored for neurodegenerative diseases.

Q & A

Q. Methodology

Replicate experiments under standardized conditions (solvent purity, inert atmosphere).

Advanced kinetics : Use stopped-flow spectroscopy to capture transient intermediates.

Computational validation : Compare experimental activation energies with DFT-calculated barriers to identify outliers .

What strategies assess the environmental impact of this compound?

Basic
OECD Test Guideline 301 evaluates biodegradability in aqueous systems. Acute toxicity is assessed via Daphnia magna or algal growth inhibition assays .

Advanced
Metabolite profiling (LC-HRMS) identifies persistent fluorinated byproducts. Lifecycle analysis (LCA) quantifies carbon footprints from synthesis to disposal, emphasizing solvent recovery and waste minimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Trifluoromethyl)cyclopropyl]methanol
Reactant of Route 2
[1-(Trifluoromethyl)cyclopropyl]methanol

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